molecular formula C13H18ClNO2 B15306685 2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride

Cat. No.: B15306685
M. Wt: 255.74 g/mol
InChI Key: RGHWOUDGPLSSGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to an acetic acid moiety. This compound is often used in various fields of research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 4-phenylpiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions and the use of automated reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride
  • 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
  • 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride

Uniqueness

2-(4-Phenylpiperidin-1-yl)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpiperidine core structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

2-(4-phenylpiperidin-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)10-14-8-6-12(7-9-14)11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H

InChI Key

RGHWOUDGPLSSGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC(=O)O.Cl

Origin of Product

United States

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